2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of benzo[d][1,3]dioxole-5-carboxylic acid, which is then converted to its corresponding amide. This intermediate is further reacted with cyclohexylmethylamine and a tetrahydrobenzo[d]thiazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives of the compound, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: The compound could be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d][1,3]dioxole derivatives and tetrahydrobenzo[d]thiazole derivatives. Examples include:
- 2-(benzo[d][1,3]dioxole-5-carboxamido)acetic acid
- Benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
What sets 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide apart is its unique combination of functional groups, which can confer specific chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c27-21(15-9-10-17-18(11-15)30-13-29-17)26-23-25-20-16(7-4-8-19(20)31-23)22(28)24-12-14-5-2-1-3-6-14/h9-11,14,16H,1-8,12-13H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLJKUARBGHGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.